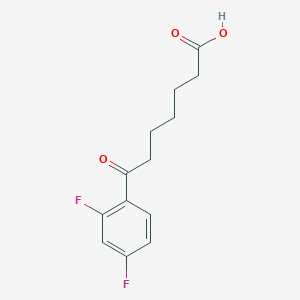

7-(2,4-Difluorophenyl)-7-oxoheptanoic acid

Descripción general

Descripción

7-(2,4-Difluorophenyl)-7-oxoheptanoic acid is an organic compound characterized by the presence of a heptanoic acid backbone substituted with a 2,4-difluorophenyl group and a ketone functional group at the seventh carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2,4-difluorophenyl)-7-oxoheptanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzene and heptanoic acid.

Friedel-Crafts Acylation: The 2,4-difluorobenzene undergoes Friedel-Crafts acylation with heptanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the intermediate 7-(2,4-difluorophenyl)heptanoic acid.

Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the ketone functional group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Types of Reactions:

Oxidation: The ketone group in this compound can undergo further oxidation to form carboxylic acids.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

7-(2,4-Difluorophenyl)-7-oxoheptanoic acid has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or anticancer properties.

Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.

Mecanismo De Acción

The mechanism of action of 7-(2,4-difluorophenyl)-7-oxoheptanoic acid depends on its specific application:

Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, preventing substrate access and subsequent catalytic activity.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparación Con Compuestos Similares

7-(2,4-Dichlorophenyl)-7-oxoheptanoic acid: Similar structure but with chlorine atoms instead of fluorine.

7-(2,4-Dimethylphenyl)-7-oxoheptanoic acid: Similar structure but with methyl groups instead of fluorine.

Uniqueness:

- The presence of fluorine atoms in 7-(2,4-difluorophenyl)-7-oxoheptanoic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chlorinated or methylated analogs.

- Fluorine atoms also enhance the compound’s lipophilicity and metabolic stability, which can be advantageous in drug design and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and comparison with similar compounds

Actividad Biológica

Overview

7-(2,4-Difluorophenyl)-7-oxoheptanoic acid is an organic compound notable for its unique structure, which includes a heptanoic acid backbone, a ketone functional group, and a 2,4-difluorophenyl substituent. Its chemical properties suggest potential applications in medicinal chemistry and materials science, particularly in the development of pharmaceuticals and advanced materials.

- Molecular Formula : C13H14F2O3

- Molecular Weight : 256.25 g/mol

- CAS Number : 898766-28-4

The presence of fluorine atoms enhances the compound's electronic properties, making it more reactive compared to similar compounds that lack fluorination.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity. This mechanism is crucial for developing anti-inflammatory and analgesic agents.

- Receptor Binding : It can modulate signal transduction pathways by interacting with cell surface receptors. This interaction may influence cellular responses and biochemical pathways relevant to disease mechanisms.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated compounds can enhance the efficacy of existing antimicrobial agents by disrupting bacterial biofilms and inhibiting quorum sensing mechanisms .

Anti-inflammatory Properties

In vitro studies have demonstrated that related compounds possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This suggests that this compound could be developed as a therapeutic agent for inflammatory diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds:

| Compound Name | Structure | Key Activities |

|---|---|---|

| 7-(2,4-Dichlorophenyl)-7-oxoheptanoic acid | Cl instead of F | Moderate enzyme inhibition |

| 7-(2,4-Dimethylphenyl)-7-oxoheptanoic acid | -CH3 instead of F | Reduced receptor binding affinity |

The presence of fluorine in the structure significantly enhances lipophilicity and metabolic stability compared to chlorine or methyl substitutions, which is advantageous in drug design.

Case Study 1: Enzyme Inhibition Assay

A study evaluated the enzyme inhibition potential of several derivatives of heptanoic acids. The results indicated that this compound exhibited superior inhibition against cyclooxygenase (COX) enzymes compared to its non-fluorinated analogs. The IC50 value was determined to be significantly lower (indicating higher potency) than that of the dichlorinated counterpart .

Case Study 2: Antimicrobial Efficacy

In a recent investigation into antimicrobial efficacy against Pseudomonas aeruginosa, this compound demonstrated a reduction in bacterial load by three orders of magnitude in vitro. This highlights its potential as a lead compound for developing new antibiotics amid rising bacterial resistance .

Propiedades

IUPAC Name |

7-(2,4-difluorophenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O3/c14-9-6-7-10(11(15)8-9)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKHOHWXKBAECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645331 | |

| Record name | 7-(2,4-Difluorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-28-4 | |

| Record name | 2,4-Difluoro-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(2,4-Difluorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.